molecular formula C25H21N5O3 B14924494 6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924494
M. Wt: 439.5 g/mol
InChI Key: LVBPHXLCCAKIFC-UHFFFAOYSA-N
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Description

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an isoxazole ring, a pyrazolopyridine core, and various substituted phenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, which is then coupled with a phenyl group. Subsequent steps involve the formation of the pyrazolopyridine core through cyclization reactions. The final product is obtained by introducing the carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)-4-METHOXYBENZAMIDE
  • 5-ISOXAZOL-5-YL-N-[4-(4-METHYLPIPERAZIN-1-YL)BENZYL]THIOPHENE-2-SULFONAMIDE

Uniqueness

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer specific biological activities. Its isoxazole and pyrazolopyridine moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-9-7-16(8-10-18)22-11-12-26-33-22)14-21(28-24(23)30(2)29-15)17-5-4-6-19(13-17)32-3/h4-14H,1-3H3,(H,27,31)

InChI Key

LVBPHXLCCAKIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C

Origin of Product

United States

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